

PF-04979064 stability in aqueous solution

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Compound of Interest

Compound Name: PF-04979064

Cat. No.: B609946

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Technical Support Center: PF-04979064

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **PF-04979064** in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of experiments involving this potent PI3K/mTOR dual kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **PF-04979064**?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of **PF-04979064**.^{[1][2]} A stock solution of 10 mM in DMSO is a common starting point.^[3]

Q2: How should I store the stock solution of **PF-04979064**?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.^{[1][3]} For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.^{[1][3]} For short-term use within a week, aliquots can be stored at 4°C.^[1]

Q3: My **PF-04979064** is precipitating out of my aqueous experimental solution. What can I do?

A3: **PF-04979064** has limited aqueous solubility.[4][5] If you observe precipitation, you can try the following:

- Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound in your aqueous buffer.[2][3]
- Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility.[3] A common formulation involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[3]
- Formulation Aids: Encapsulating agents like 20% SBE- β -CD in saline can also be used to enhance aqueous solubility.[3]
- Fresh Preparation: It is highly recommended to prepare fresh working solutions for your experiments on the day of use to minimize precipitation issues.[3]

Q4: What is the known stability of **PF-04979064** in aqueous solutions?

A4: While specific quantitative data on the aqueous stability of **PF-04979064** under various pH and temperature conditions is not extensively published in the public domain, it is known to be metabolized by both cytochrome P450 and aldehyde oxidase (AO), which could contribute to its degradation in biological systems.[4][5] For in vitro cellular assays, the final concentration of DMSO should ideally not exceed 0.1% to avoid solvent-induced artifacts.[1] Given its susceptibility to metabolic enzymes, it is best practice to assume limited stability in aqueous solutions and prepare fresh solutions for each experiment.

Q5: What is the mechanism of action of **PF-04979064**?

A5: **PF-04979064** is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR kinase, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metabolism.[6][7]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent experimental results	Degradation of PF-04979064 in aqueous buffer.	Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous solution before use.
Precipitation of the compound.	Visually inspect your solution for any precipitate. If observed, refer to FAQ Q3 for solubilization techniques. Consider filtering the final diluted solution.	
Improper storage of stock solution.	Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and aliquoted to avoid freeze-thaw cycles. [1] [3]	
Low cellular potency observed	Adsorption to plasticware.	Consider using low-adhesion microplates or glassware for solution preparation and experiments.
Inaccurate concentration of stock solution.	Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.	
Unexpected off-target effects	High concentration of DMSO in the final assay.	Ensure the final concentration of DMSO in your cellular assays does not exceed 0.1%. [1] Run a vehicle control with the same concentration of DMSO to assess its effect on the cells.

Experimental Protocols

General Protocol for Assessing Aqueous Stability of PF-04979064

This protocol provides a general framework for evaluating the stability of **PF-04979064** in a specific aqueous buffer.

1. Materials:

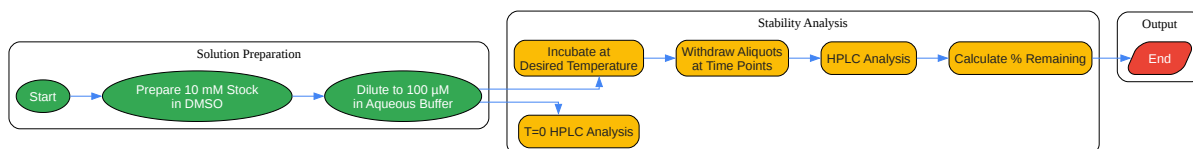
- **PF-04979064** solid powder
- DMSO (anhydrous)
- Aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH
- High-performance liquid chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (or other appropriate mobile phase modifier)
- Incubator or water bath

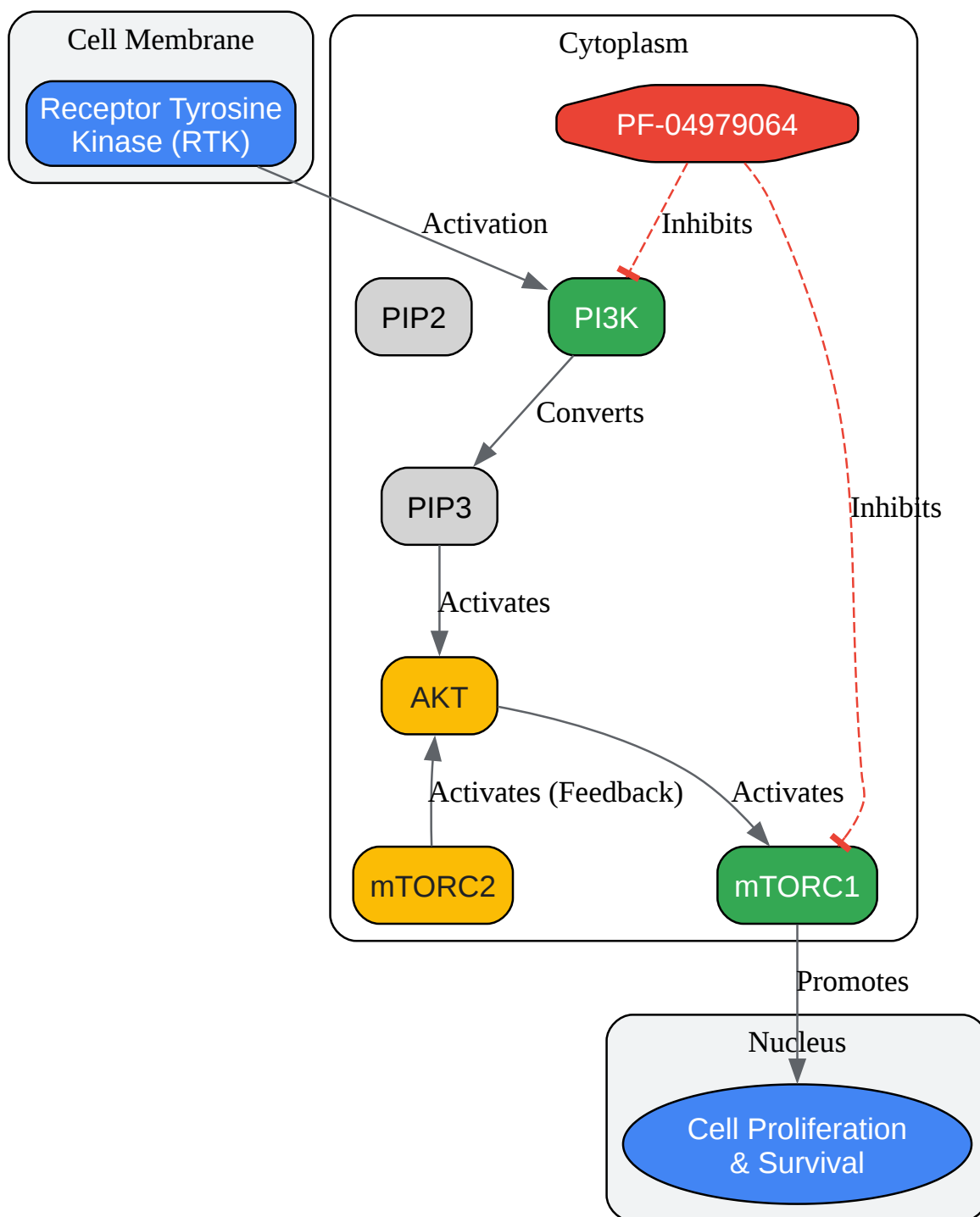
2. Procedure:

- Prepare a 10 mM stock solution of **PF-04979064** in DMSO. Accurately weigh the solid compound and dissolve it in the appropriate volume of DMSO.
- Dilute the stock solution to a final concentration of 100 μ M in the aqueous buffer of interest. This will be your starting sample (T=0).
- Immediately analyze the T=0 sample by HPLC.
 - HPLC Method (Example):

- Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. The exact gradient should be optimized.
 - Flow Rate: 1 mL/min
 - Detection Wavelength: Determined by UV-Vis scan of **PF-04979064** (typically in the range of 254-320 nm).
 - Injection Volume: 10 μ L
- Incubate the remaining 100 μ M solution at the desired temperature (e.g., room temperature, 37°C). Protect the solution from light if photostability is not the variable being tested.
 - At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC under the same conditions as the T=0 sample.
 - Calculate the percentage of **PF-04979064** remaining at each time point relative to the T=0 sample. The peak area of the parent compound is used for this calculation. The appearance of new peaks may indicate degradation products.

Visualizations





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